molecular formula C20H24N2O3 B1452646 Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate CAS No. 1214144-38-3

Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate

Cat. No. B1452646
M. Wt: 340.4 g/mol
InChI Key: IOCKJFWSBACSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 126787-17-5 . It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

  • Antimitotic Agents : A study by Temple and Rener (1992) discussed chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, noting its biological activity and potency in several systems, providing insights into similar compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Temple & Rener, 1992).

  • Reactions with Diethylaluminium Alkoxides : Hirabayashi, Sakakibara, and Ishii (1972) examined reactions of phenyl isocyanate with diethylaluminium alkoxide, leading to diethylaluminium derivatives of N-phenyl carbamate esters. This research provides context for understanding reactions involving compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Hirabayashi, Sakakibara, & Ishii, 1972).

  • Au(I)-Catalyzed Intramolecular Hydroamination : Zhang et al. (2006) studied the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which could be relevant for understanding the chemical behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Zhang et al., 2006).

  • Synthesis and Biological Activities of Carbamate Pesticides : Research by Bansal (2005) on carbamate pesticides, including a compound with a structure similar to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate, highlights its potential use in agriculture (Bansal, 2005).

  • Oxidation of Hydroxamic Acids : A study by Boyland and Nery (1966) on the oxidation of alkyl or benzyl N-hydroxycarbamate could provide insights into the oxidative behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Boyland & Nery, 1966).

properties

IUPAC Name

benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKJFWSBACSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.